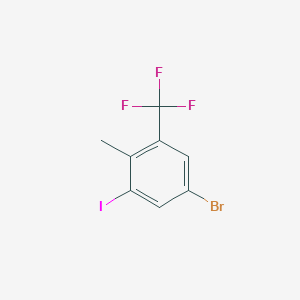

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

Description

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), iodine (I), methyl (–CH₃), and trifluoromethyl (–CF₃) groups. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to the distinct reactivity of bromine and iodine . The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s stability and reactivity, while the methyl group introduces steric hindrance, modulating reaction pathways.

Properties

Molecular Formula |

C8H5BrF3I |

|---|---|

Molecular Weight |

364.93 g/mol |

IUPAC Name |

5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrF3I/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,1H3 |

InChI Key |

VRBGCKJOYKQZSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is 2-methyl-3-(trifluoromethyl)benzene or a closely related derivative. The methyl and trifluoromethyl groups are usually introduced or already present on the aromatic ring.

Bromination

Selective bromination at the 5-position (relative to methyl and trifluoromethyl groups) can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group’s electron-withdrawing effect helps direct bromination away from its position, favoring the 5-position.

Iodination

Iodination to introduce iodine at the 1-position is often more challenging due to iodine’s lower reactivity in electrophilic aromatic substitution. Methods include:

- Direct iodination using iodine and oxidizing agents (e.g., iodic acid or iodate salts).

- Halogen exchange reactions where a pre-introduced halogen (e.g., chlorine or bromine) is replaced by iodine via Finkelstein-type reactions.

- Directed ortho-metalation followed by quenching with iodine to achieve regioselective iodination.

Example Synthetic Route with Reaction Conditions

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 2-methyl-3-(trifluoromethyl)benzene | Bromine or NBS, solvent (e.g., chloroform), room temperature or slight heating | 70-85 | Selective for 5-position bromination |

| 2 | Iodination of 5-bromo-2-methyl-3-(trifluoromethyl)benzene | Iodine with oxidant (e.g., iodic acid) or halogen exchange using sodium iodide | 60-75 | Regioselective introduction at 1-position |

| 3 | Purification | Column chromatography or recrystallization | — | Ensures removal of isomers and by-products |

Note: Exact yields and conditions vary depending on reagent purity and scale.

Alternative Approaches

- Metal-mediated coupling: Starting from 5-bromo-2-methyl-3-(trifluoromethyl)benzene, lithium-halogen exchange with n-butyllithium followed by quenching with iodine can selectively introduce iodine at the 1-position.

- Diazotization and Sandmeyer-type reactions: If the precursor contains an amino group, diazotization followed by treatment with potassium iodide can introduce iodine substituents.

Experimental Data and Reaction Examples

While direct literature on this compound is limited, related compounds and synthetic intermediates provide insights:

Analytical and Purification Techniques

- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry: Confirms molecular weight and presence of halogens.

- Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for purification.

- Melting Point and Crystallography: Used for final compound characterization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Bromination | 2-methyl-3-(trifluoromethyl)benzene | Bromine or NBS | Room temp to reflux | High regioselectivity for bromination | Requires careful control to avoid polybromination |

| Iodination via Halogen Exchange | 5-bromo derivative | Sodium iodide, oxidants | Mild heating | Selective iodine introduction | Moderate yields, possible side reactions |

| Metalation and Iodination | 5-bromo derivative | n-Butyllithium, iodine | Low temp (-78°C) | High regioselectivity | Requires inert atmosphere, sensitive reagents |

| Diazotization and Sandmeyer | Amino-substituted precursors | NaNO2, KI | Acidic aqueous medium | Versatile for introducing iodine | Requires amino precursor, multiple steps |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained on the benzene ring .

Scientific Research Applications

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several scientific research applications:

Biology: The compound can be used in the study of halogenated benzene derivatives’ biological activity and their interactions with biological targets.

Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives

5-Bromo-2-iodo-1,3-dimethylbenzene (CAS: Unspecified)

- Structural Similarities : Contains Br, I, and two methyl groups.

- Key Differences : Lacks the –CF₃ group, reducing electron-withdrawing effects.

- Both Br and I enable selective cross-coupling, but iodine’s higher reactivity in Ullmann couplings is notable .

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS: 845866-78-6)

- Structural Similarities : Contains Br, I, and –OCF₃ (trifluoromethoxy) groups.

- Key Differences : –OCF₃ replaces –CF₃ and –CH₃ in the target compound.

- Reactivity : –OCF₃ is a stronger electron-withdrawing group than –CF₃, further deactivating the ring. This enhances stability but reduces nucleophilic substitution rates. The compound’s similarity score to the target is 0.81, indicating moderate structural overlap .

1-Iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6)

- Structural Similarities : Shares the I and –OCF₃ groups.

- Key Differences : Lacks Br and methyl substituents.

- Reactivity : Single halogen (I) limits cross-coupling versatility. The similarity score (0.98) suggests near-identical electronic effects from –OCF₃, but steric and electronic differences due to missing substituents alter applications .

Nitro-Substituted Analogues

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)

- Structural Similarities: Contains Br, I, –CF₃, and nitro (–NO₂) groups.

- Key Differences: –NO₂ replaces –CH₃.

- Reactivity: –NO₂ is a strong electron-withdrawing group, further deactivating the ring and directing substituents to meta positions. This compound is more reactive in nucleophilic aromatic substitutions but less stable under reducing conditions compared to the target compound .

1-(Bromomethyl)-2-iodo-3-nitro-5-(trifluoromethyl)benzene (CAS: 943917-58-6)

- Structural Similarities : Includes Br, I, –CF₃, and a bromomethyl (–CH₂Br) group.

- Key Differences : Bromomethyl adds a reactive site for nucleophilic substitution (e.g., SN2 reactions).

- Applications : The bromomethyl group enables functionalization into polymers or dendrimers, a feature absent in the target compound .

Methyl- and Trifluoromethyl-Substituted Analogues

5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran (CAS: Unspecified)

- Structural Similarities : Shares Br and methyl groups.

- Key Differences : Benzofuran core with phenylsulfinyl (–SO–C₆H₅) instead of benzene.

- Applications : Used in conductive polymers due to the sulfinyl group’s electron-deficient nature. The target compound’s –CF₃ group offers comparable electronic effects but lacks sulfinyl’s chirality .

Comparative Data Table

Research Findings and Implications

- Reactivity Hierarchy : Iodine > Bromine in cross-coupling reactions due to lower bond dissociation energy. The target compound’s iodine site reacts preferentially in Ullmann couplings .

- Steric Effects : The methyl group in the target compound slows reactions at the ortho position compared to analogues like 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene .

- Stability : –CF₃ and –OCF₃ groups enhance thermal and oxidative stability, critical for high-temperature applications (e.g., polymer synthesis) .

Biological Activity

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various biological and chemical research fields. This article explores its biological activity, synthesis methods, and potential applications based on recent findings.

This compound has the molecular formula C8H5BrF3I and a molecular weight of 364.93 g/mol. Its structure features a benzene ring substituted with bromine, iodine, and trifluoromethyl groups, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF3I |

| Molecular Weight | 364.93 g/mol |

| IUPAC Name | This compound |

| InChI Key | VRBGCKJOYKQZSE-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves halogenation reactions starting from simpler benzene derivatives. Common methods include:

- Bromination : Using bromine (Br2) in the presence of catalysts like iron or aluminum bromide.

- Iodination : Following bromination, iodination is performed using iodine (I2) with oxidizing agents such as nitric acid or hydrogen peroxide.

These synthetic routes allow for the controlled introduction of halogen substituents, leading to the desired compound structure .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds can outperform traditional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of halogens often enhances the lipophilicity and reactivity of these compounds, which may improve their interaction with microbial membranes .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within microbial cells. The halogen atoms can participate in nucleophilic substitutions or form reactive intermediates that disrupt cellular functions. Additionally, the trifluoromethyl group may enhance binding affinity to specific biological targets due to its electronegative properties .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antibacterial effects of structurally similar compounds, demonstrating minimum inhibitory concentrations (MICs) as low as 0.5–2.0 µg/mL against MRSA strains . Although specific data on this compound is limited, its structural similarities suggest potential for comparable activity.

- Pharmacological Research : Investigations into other halogenated derivatives have indicated a trend where increased halogenation correlates with enhanced biological activity, particularly in drug development contexts . This suggests that this compound could serve as a valuable lead compound in pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene, and how can regioselectivity be controlled?

- Methodological Answer :

- Halogenation Strategies : Sequential halogenation is often required. Start with bromination or iodination of a pre-substituted benzene ring. For example, introduce iodine via Ullmann coupling or bromine via electrophilic substitution. Use directing groups (e.g., methyl or trifluoromethyl) to guide halogen placement .

- Steric and Electronic Control : The trifluoromethyl group is strongly electron-withdrawing, directing incoming electrophiles to the meta position. The methyl group, being weakly electron-donating, directs ortho/para. Computational tools (e.g., DFT) can predict regioselectivity conflicts .

- AI-Assisted Retrosynthesis : Tools like Reaxys or Pistachio model reaction pathways using halogen displacement or cross-coupling (e.g., Suzuki for bromine retention) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do substituents affect interpretation?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The trifluoromethyl group causes deshielding of adjacent protons (~δ 7.5–8.5 ppm). The methyl group appears as a singlet (~δ 2.3 ppm). Iodine’s heavy atom effect broadens nearby signals .

- X-ray Crystallography : Resolves steric clashes between bulky substituents (e.g., trifluoromethyl and iodine). Example: Similar structures (e.g., 5-Bromo-2,4,6-trimethyl derivatives) confirm substituent geometry via bond-angle analysis .

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns (Br: 1:1, I: 1:0.97). Fragmentation pathways reveal loss of Br or I radicals .

Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl Group : Electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

- Iodine vs. Bromine : Iodine undergoes oxidative addition more readily than bromine. Prioritize iodine for Suzuki-Miyaura couplings; preserve bromine for sequential functionalization .

- Steric Hindrance : The methyl group at position 2 may impede coupling at position 1. Use bulky ligands (e.g., XPhos) to mitigate .

Q. What purification methods are optimal for isolating this compound, given its halogenated and volatile substituents?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (low polarity) to separate halogenated byproducts. Avoid methanol, which can displace iodine .

- Recrystallization : Hexane/chloroform mixtures yield high-purity crystals. Monitor for iodine sublimation under reduced pressure .

- Storage : Store at 0–4°C in amber vials to prevent photodehalogenation. Use Teflon-lined caps to avoid corrosion .

Advanced Research Questions

Q. How can reaction conditions (temperature, catalyst loading) be optimized for selective C–I bond activation while preserving C–Br?

- Methodological Answer :

- Catalyst Screening : Pd(PPh3)4 selectively activates C–I bonds at 60°C, leaving C–Br intact. Higher temperatures (>100°C) risk Br displacement .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize Pd intermediates. Additives like KI suppress iodide leaching .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to detect trifluoromethyl group stability during catalysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers. The trifluoromethyl group reduces electron density at position 3, making position 5 (bromine) more reactive .

- Transition-State Modeling : Simulate SNAr pathways with NH3 or methoxide. Position 1 (iodine) shows higher activation energy due to steric hindrance from methyl .

Q. How to resolve contradictory data on regioselectivity in electrophilic substitutions (e.g., nitration)?

- Methodological Answer :

- Competitive Experiments : Compare nitration of the parent compound vs. analogs (e.g., without methyl). The methyl group directs nitration to position 4, overriding trifluoromethyl’s meta-directing effect .

- Isotopic Labeling : Use <sup>15</sup>N-nitric acid to track nitro group placement via <sup>15</sup>N NMR .

Q. What solvent systems minimize dehalogenation during long-term storage or reactions?

- Methodological Answer :

- Avoid Protic Solvents : Ethanol or water accelerates hydrolysis of C–I bonds. Use anhydrous DCM or toluene .

- Radical Scavengers : Add BHT (butylated hydroxytoluene) to suppress iodine radical formation .

Q. How does the compound’s stability under UV light impact experimental design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.